1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine
Description
The compound 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine features a piperazine core substituted at the 1-position with a sulfonated 1,3-dimethylpyrazole moiety and at the 4-position with a 2-fluorophenyl group. Its molecular weight is estimated to be ~380 g/mol. The sulfonyl group enhances electron-withdrawing properties, while the 2-fluorophenyl substituent may influence steric and electronic interactions in biological systems .
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O2S/c1-12-15(11-18(2)17-12)23(21,22)20-9-7-19(8-10-20)14-6-4-3-5-13(14)16/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYJQJBSWCZUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine typically involves multiple steps
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1,3-dimethyl-5-pyrazolone with appropriate reagents under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, typically using reagents like sulfonyl chlorides.
Formation of the Piperazine Ring: The piperazine ring is then introduced through nucleophilic substitution reactions, often involving 2-fluorophenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂-N-) exhibits moderate electrophilicity, enabling participation in:
Hydrolysis Reactions
-
Acidic hydrolysis: Under strong acidic conditions (e.g., HCl, H₂SO₄), the sulfonamide bond can cleave to regenerate the parent amine and sulfonic acid. For example:
This reaction is slow at room temperature but accelerates under reflux.
Nucleophilic Substitutions
-
The sulfonyl group activates the pyrazole ring for electrophilic aromatic substitution (EAS), though steric hindrance from methyl groups at positions 1 and 3 limits reactivity. Halogenation or nitration would preferentially occur at position 5 of the pyrazole if achievable .
Piperazine Ring Reactions
The piperazine moiety undergoes characteristic secondary amine reactions:
Alkylation/Acylation
-
N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts. For example:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
2-Fluorophenyl Substituent Reactivity
The 2-fluorophenyl group influences electronic and steric properties:
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling: The fluorine atom can be replaced via
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine. For instance, analogues of piperazine derivatives have shown efficacy against chikungunya virus (CHIKV), demonstrating significant antiviral activity and safety profiles in vitro. The structural modifications in these compounds can enhance their ability to inhibit viral replication, making them promising candidates for further development in antiviral therapies .
Anticancer Properties
Compounds containing piperazine and pyrazole moieties have been investigated for their anticancer properties. Studies indicate that they can interfere with tubulin polymerization, a critical process in cell division. This mechanism suggests that such compounds could be repurposed as anticancer agents, particularly against tumors that are resistant to conventional therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring or the sulfonamide group can significantly influence the compound's potency and selectivity against specific biological targets. For example, variations in substituents on the phenyl ring have been shown to affect binding affinity and efficacy in biological assays .
Case Study 1: Antiviral Screening
In a study focusing on antiviral properties, researchers synthesized several derivatives based on the core structure of this compound. These compounds were tested against CHIKV, revealing that specific modifications led to increased potency and selectivity compared to existing antiviral agents .
Case Study 2: Anticancer Activity
Another study explored the anticancer potential of piperazine-based compounds, including derivatives of this compound. The results indicated that these compounds could inhibit cancer cell proliferation through mechanisms involving tubulin disruption and apoptosis induction, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl substitution is shared with 18F-DASA-23, a radiopharmaceutical, suggesting possible diagnostic applications .
2.2. Analogues with 2-Fluorophenyl-Piperazine Substituents
Key Observations :
- The 2-fluorophenyl group is prevalent in antiproliferative and neurological agents, suggesting the target compound may share similar therapeutic niches .
- Piperazine modifications (e.g., ethylpiperazine in pseudovardenafil) significantly alter biological activity, highlighting the importance of substitution patterns .
Key Observations :
- Sulfonylation and alkylation are common strategies for piperazine derivatives, though yields vary based on substituent complexity .
- The target compound’s pyrazole-sulfonyl group may require specialized coupling agents, as seen in pyrazole-containing syntheses .
Research Implications and Gaps
Biological Activity
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic potential.
- Molecular Formula : C₁₁H₁₇N₃O₄S
- Molecular Weight : 287.34 g/mol
- CAS Number : 925145-54-6
- IUPAC Name : this compound
Antiviral Activity
Recent studies have indicated that piperazine derivatives, including those with sulfonyl and pyrazole moieties, exhibit significant antiviral properties. For instance, analogues similar to the target compound have demonstrated potent inhibitory effects against the chikungunya virus (CHIKV) in vitro. The structure–activity relationship (SAR) studies revealed that modifications in the piperazine structure could enhance antiviral activity significantly, suggesting that the sulfonyl and pyrazole groups play crucial roles in the inhibition process .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that piperazine derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar structural features have shown cytotoxic effects against tumor cells by inhibiting proteasomal activity, leading to cell death . The specific mechanism often involves disrupting cellular signaling pathways critical for cancer cell survival.
Study 1: Antiviral Efficacy
In a recent study focusing on the antiviral efficacy of piperazine derivatives, several compounds were synthesized and tested against CHIKV. The results indicated that compounds with a similar sulfonyl-pyrazole structure exhibited a selectivity index greater than 61, demonstrating their potential as antiviral agents .
Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of various piperazine derivatives on L929 fibroblast cells. The findings showed that certain derivatives caused significant cell death at higher concentrations (50 µM and above), while others displayed minimal toxicity at lower doses. This highlights the importance of structural variations in determining biological activity .
The proposed mechanism of action for this compound involves:
- Inhibition of Viral Replication : By interfering with viral entry or replication processes.
- Induction of Apoptosis : Through modulation of apoptotic pathways in cancer cells.
Q & A
Q. What synthetic methodologies are employed for the preparation of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves: (i) Sulfonylation of 1,3-dimethylpyrazole using sulfonyl chlorides. (ii) Coupling with 4-(2-fluorophenyl)piperazine via nucleophilic substitution or click chemistry.
- Critical parameters include solvent polarity (e.g., DCM/H2O mixtures), temperature (ambient to 80°C), and catalysts (e.g., CuSO4·5H2O for azide-alkyne cycloaddition). reports a similar protocol using CuSO4 and sodium ascorbate, achieving >80% conversion in 2 hours .
- Optimization Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DCM/H2O (2:1) | Enhances miscibility of reagents |
| Catalyst | CuSO4·5H2O (0.3 equiv.) | Accelerates cycloaddition kinetics |
| Purification | Silica chromatography (EtOAc:hexane 1:8) | Removes unreacted azides |
Q. Which spectroscopic and crystallographic techniques are used for structural validation?
- Methodology :
- 1H/13C NMR : Assigns protons/carbons (e.g., aromatic signals for fluorophenyl at δ 7.2–7.5 ppm). provides NMR data for analogous compounds, showing distinct splitting patterns for fluorinated aryl groups .
- IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1350 cm<sup>−1</sup>) and piperazine (N-H bend at ~1600 cm<sup>−1</sup>) functionalities.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. identifies C-H···O interactions (3.34 Å) in related sulfonyl-piperazines .
Q. What purification strategies are effective for isolating high-purity batches?
- Methodology :
- Liquid-Liquid Extraction : Separates polar byproducts using ethyl acetate/water phases .
- Column Chromatography : Silica gel with gradient elution (hexane → EtOAc) achieves >95% purity. used 1:8 EtOAc/hexane for analogous triazole-piperazines .
- Recrystallization : Ethanol/water mixtures yield crystalline solids with minimal impurities.
Advanced Research Questions
Q. How does the sulfonyl-pyrazole moiety influence pharmacokinetic properties such as solubility and metabolic stability?
- Methodology :
- LogP Calculations : The sulfonyl group reduces lipophilicity (predicted LogP ~2.1 vs. ~3.5 for non-sulfonated analogs), enhancing aqueous solubility .
- Metabolic Stability Assays : Microsomal incubations (human liver microsomes) quantify oxidation rates. notes sulfonamides resist CYP450-mediated degradation compared to amines .
Q. What in silico approaches predict target engagement and selectivity for neurological receptors?
- Methodology :
- Molecular Docking (AutoDock Vina) : Docking into 5-HT2A receptors identifies H-bonding between the sulfonyl group and Ser159. demonstrates fluorophenyl’s role in π-π stacking with kinase active sites .
- MD Simulations (GROMACS) : 100-ns trajectories assess binding pose stability (RMSD < 2.0 Å validates target retention).
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodology :
- Analog Synthesis : Replace 2-fluorophenyl with 3-CF3 or 4-OCH3 groups to modulate electron density.
- Biological Assays : Measure IC50 against serotonin receptors. shows nitro-substituted sulfonyl groups increase affinity by 10-fold .
- SAR Table :
| Substituent | Target (IC50, nM) | Selectivity Ratio (5-HT2A/D2) |
|---|---|---|
| 2-Fluorophenyl | 12 ± 1.5 | 8.3 |
| 4-CF3 | 7 ± 0.9 | 12.1 |
| 3-OCH3 | 25 ± 3.2 | 4.7 |
Q. What strategies resolve contradictions in reported bioactivity data across different assay platforms?
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for GPCRs) and positive controls (e.g., ketanserin for 5-HT2A).
- Meta-Analysis : Compare data from radioligand binding (Ki) vs. functional (cAMP) assays. highlights fluorophenyl’s variable efficacy in calcium flux vs. β-arrestin recruitment .
Data Contradiction Analysis
Q. Why do conflicting results arise in solubility measurements between computational predictions and experimental assays?
- Analysis :
- Computational Limitations : Predicted solubility (e.g., SwissADME) assumes ideal conditions, neglecting polymorphic forms.
- Experimental Variability : Shake-flask vs. HPLC methods yield ±15% discrepancies. reports pH-dependent solubility shifts (pH 7.4: 0.8 mg/mL vs. pH 2.0: 2.1 mg/mL) .
Key Research Gaps and Future Directions
- Underexplored Targets : Screen against sigma-1 receptors or TRPV channels.
- Toxicokinetics : Assess metabolite profiling via LC-MS/MS in rodent models.
- Crystalline Form Optimization : Explore co-crystals with succinic acid to enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
